1-(4-Methyl-2-nitrophenyl)pyrrolidine
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Overview
Description
1-(4-Methyl-2-nitrophenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a pyrrolidine ring attached to a 4-methyl-2-nitrophenyl group. Pyrrolidines are known for their versatility and are widely used in medicinal chemistry due to their ability to interact with various biological targets .
Preparation Methods
The synthesis of 1-(4-Methyl-2-nitrophenyl)pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-2-nitrobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with good efficiency . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(4-Methyl-2-nitrophenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Methyl-2-nitrophenyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug discovery and development.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-2-nitrophenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-(4-Methyl-2-nitrophenyl)pyrrolidine can be compared with other similar compounds, such as:
1-(4-Nitrophenyl)pyrrolidine: Lacks the methyl group, which may affect its biological activity.
1-(4-Methylphenyl)pyrrolidine: Lacks the nitro group, which may influence its reactivity and applications.
1-(4-Methyl-2-nitrophenyl)piperidine: Contains a six-membered ring instead of a five-membered pyrrolidine ring, which may alter its properties.
Properties
CAS No. |
59504-34-6 |
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Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
1-(4-methyl-2-nitrophenyl)pyrrolidine |
InChI |
InChI=1S/C11H14N2O2/c1-9-4-5-10(11(8-9)13(14)15)12-6-2-3-7-12/h4-5,8H,2-3,6-7H2,1H3 |
InChI Key |
VQVVPXREFQQTBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCCC2)[N+](=O)[O-] |
Origin of Product |
United States |
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